![molecular formula C14H13N3OS B2759679 3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 300818-36-4](/img/structure/B2759679.png)
3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
“3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a compound that belongs to the family of pyridopyrimidine derivatives . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various protocols . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of “3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is characterized by a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . The crystal packing is influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighbouring pyridyl rings of molecule A [centroid–centroid distance = 3.8395 (10) Å] and C—H…π interactions .Scientific Research Applications
- The pyridopyrimidine moiety is present in relevant drugs and has been studied extensively for its biological potential . It serves as a scaffold for various therapeutic targets.
- Notably, palbociclib , a breast cancer drug developed by Pfizer, contains a pyridopyrimidine structure. Another interesting molecule is dilmapimod , which shows potential activity against rheumatoid arthritis .
- Researchers have explored synthetic protocols to prepare pyridopyrimidine derivatives. These include:
- While the specific applications of this compound are still being explored, its structural features suggest potential in various therapeutic areas:
Biological Activity and Therapeutic Targets
Synthetic Routes and Protocols
Potential Therapeutic Applications
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been reported to exhibit diverse pharmacological effects .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a range of biological and pharmacological activities .
Pharmacokinetics
The degree of lipophilicity of similar compounds, ie, their affinity for a lipid environment, allows them to diffuse easily into cells .
Result of Action
Similar compounds have been reported to exhibit a range of biological and pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can be induced by a wide range of environmental factors including UV stress, pathogen invasion, pesticide action, and oxygen shortage .
properties
IUPAC Name |
3-amino-2-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-8-3-5-10(6-4-8)11-7-19-13-12(11)14(18)17(15)9(2)16-13/h3-7H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVVFFQVJOGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
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